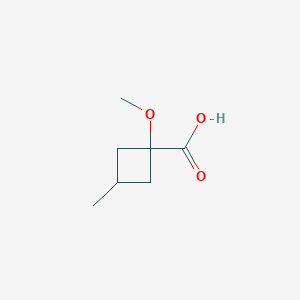
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₃ It is characterized by a cyclobutane ring substituted with a methoxy group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 3-methylcyclobutanone, the methoxy group can be introduced via nucleophilic substitution, followed by carboxylation to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-Methoxy-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Methoxy-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparación Con Compuestos Similares
1-Methoxy-3-methylcyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as:
1-Methylcyclobutane-1-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and applications.
1-Methoxycyclobutane-1-carboxylic acid:
3-Methylcyclobutane-1-carboxylic acid: Lacks the methoxy group, leading to variations in its chemical behavior and applications
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-methoxy-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-3-7(4-5,10-2)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
BSKLUKABMMZNPY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


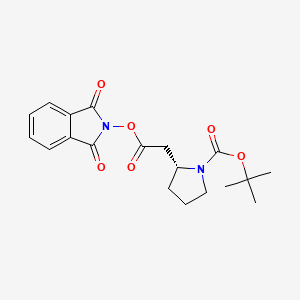
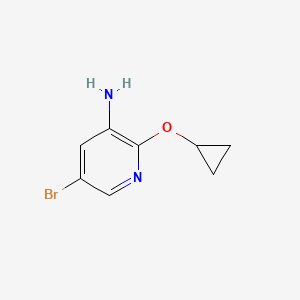
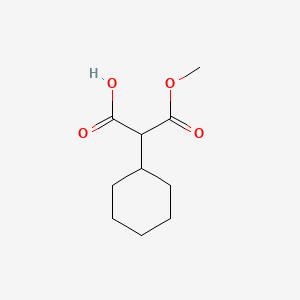
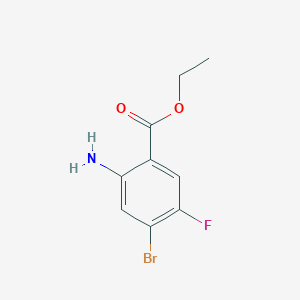
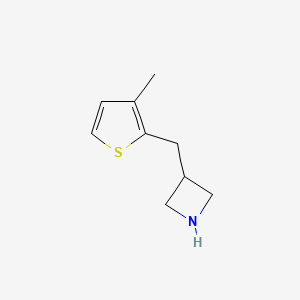
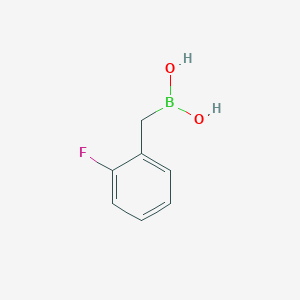
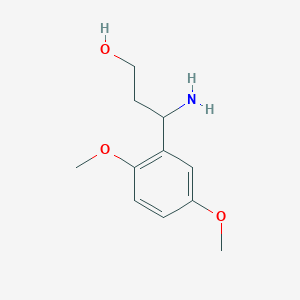
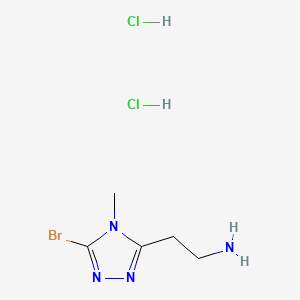
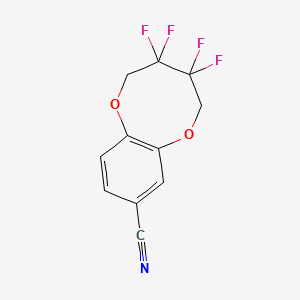
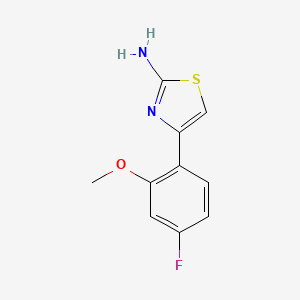
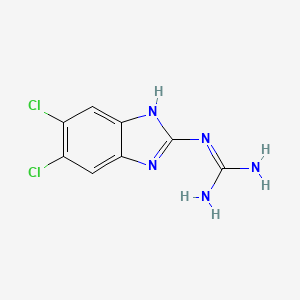
![tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate](/img/structure/B15317926.png)
![tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate](/img/structure/B15317934.png)

